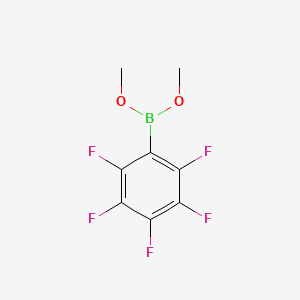

Dimethyl (pentafluorophenyl)boronate

Description

Dimethyl (pentafluorophenyl)boronate is a fluorinated boronate ester with the molecular structure C₆F₅B(OCH₃)₂. The pentafluorophenyl group imparts strong electron-withdrawing properties due to the inductive effects of fluorine atoms, significantly altering its chemical behavior compared to non-fluorinated analogues like dimethyl phenylboronate (C₆H₅B(OCH₃)₂) . This compound is widely used in organic synthesis, materials science, and electrochemistry, particularly in Suzuki-Miyaura cross-couplings and as an additive in lithium battery electrolytes .

Properties

IUPAC Name |

dimethoxy-(2,3,4,5,6-pentafluorophenyl)borane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BF5O2/c1-15-9(16-2)3-4(10)6(12)8(14)7(13)5(3)11/h1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YEGQXLCCMJVHGU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C(=C(C(=C1F)F)F)F)F)(OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BF5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60593221 | |

| Record name | Dimethyl (pentafluorophenyl)boronate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60593221 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.94 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

848609-02-9 | |

| Record name | Dimethyl (pentafluorophenyl)boronate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60593221 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: (Pentafluorophenyl)dimethoxyborane can be synthesized through several methods. One common approach involves the reaction of pentafluorophenylboronic acid with methanol in the presence of a dehydrating agent such as thionyl chloride. The reaction proceeds as follows:

C6F5B(OH)2+2CH3OH→C6F5B(OCH3)2+2H2O

Another method involves the direct reaction of pentafluorophenylborane with methanol under controlled conditions.

Industrial Production Methods: Industrial production of (Pentafluorophenyl)dimethoxyborane typically involves large-scale reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: (Pentafluorophenyl)dimethoxyborane undergoes various chemical reactions, including:

Hydroboration: Reacts with alkenes to form organoboron compounds.

Oxidation: Can be oxidized to form boronic acids or borates.

Substitution: Undergoes nucleophilic substitution reactions with suitable nucleophiles.

Common Reagents and Conditions:

Hydroboration: Typically performed with alkenes in the presence of a catalyst such as rhodium or platinum.

Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.

Substitution: Nucleophiles such as amines or alcohols can be used under mild conditions.

Major Products:

Hydroboration: Produces organoboron compounds.

Oxidation: Yields boronic acids or borates.

Substitution: Forms substituted boron compounds with various functional groups.

Scientific Research Applications

(Pentafluorophenyl)dimethoxyborane has a wide range of applications in scientific research:

Chemistry: Used as a Lewis acid catalyst in organic synthesis, particularly in hydroboration and polymerization reactions.

Biology: Employed in the synthesis of biologically active molecules and as a reagent in biochemical assays.

Medicine: Investigated for its potential use in drug development and as a diagnostic tool.

Industry: Utilized in the production of advanced materials, including polymers and electronic components.

Mechanism of Action

The mechanism of action of (Pentafluorophenyl)dimethoxyborane is primarily based on its high Lewis acidity, which allows it to act as an electron pair acceptor. This property enables the compound to activate various substrates, facilitating chemical transformations. The pentafluorophenyl group enhances the stability and reactivity of the boron center, making it a versatile reagent in numerous reactions.

Comparison with Similar Compounds

Comparison with Similar Boronate Compounds

Electronic and Steric Effects

Acidity and Substituent Influence

- Pentafluorophenyl vs. Phenylboronates : The pentafluorophenyl group enhances acidity via electron withdrawal, whereas phenylboronates (e.g., dimethyl phenylboronate) lack this effect. Ortho-fluorine substituents can form intramolecular B-O-H···F hydrogen bonds, further increasing acidity, as seen in ortho-F-substituted boronates .

- Trifluoromethyl vs. Fluorine Substituents : Trifluoromethyl groups (e.g., in ortho-trifluoromethylphenylboronic acid) induce steric hindrance, reducing tetrahedral boronate ion formation. In contrast, fluorine substituents primarily exert electronic effects without significant steric bulk .

| Property | Pentafluorophenylboronate | Phenylboronate | Trifluoromethylphenylboronate |

|---|---|---|---|

| Acidity (pKa) | Lower (enhanced acidity) | Moderate | Moderate (steric inhibition) |

| Electronic Effect | Strongly electron-withdrawing | Neutral | Moderate electron-withdrawing |

| Steric Hindrance | Low | Low | High |

Suzuki-Miyaura Coupling

- Electron-Deficient Substrates : Pentafluorophenylboronates exhibit sluggish reactivity in Suzuki couplings with unsubstituted perylene bisimides (PBIs) due to excessive electron deficiency. For example, reactions with 4-bromophenylboronate yield only 12% product after 91 hours .

- Comparison with Nitrophenylboronates : Both pentafluorophenyl- and p-nitrophenylboronates show low reactivity in one-pot protocols, but sequential synthesis strategies improve efficiency .

1,2-Addition Reactions

- Role of Fluorine Substituents: Ortho-fluorine atoms in polyfluorophenylboronates facilitate 1,2-additions to aryl aldehydes. Computational studies confirm that K⁺ counterions stabilize transition states, a feature absent in non-fluorinated analogues .

Stability and Degradation Kinetics

- Half-Life in Aqueous Media : Pentafluorophenylboronate ([C₆F₅B(OH)₃]⁻) has a half-life of 2.6 ms , significantly shorter than 2,6-difluorophenylboronate (5 s). This rapid degradation is attributed to rate-limiting B-C cleavage and post-protonation steps .

- Activation Parameters : The activation entropy (ΔS‡ = +6.2 cal/mol·K) and substituent effect (ρ = +3.4) highlight the sensitivity of pentafluorophenylboronate to electronic perturbations .

| Compound | Half-Life (aq. media) | ΔS‡ (cal/mol·K) |

|---|---|---|

| Pentafluorophenylboronate | 2.6 ms | +6.2 |

| 2,6-Difluorophenylboronate | 5 s | Not reported |

Lithium Battery Electrolytes

- Conductivity Enhancement : Pentafluorophenylboronate additives (e.g., 2-(pentafluorophenyl)-1,3,2-benzodioxaborole) increase LiF solubility in dimethoxyethane (DME) to 1 M, achieving ionic conductivities up to 9.54 × 10⁻³ S/cm .

- Comparison with Other Fluorinated Additives : Cyclic boronates with pentafluorophenyl groups outperform borane or borate additives due to lower molecular weight and reduced steric hindrance .

| Additive | LiF Solubility (DME) | Conductivity (S/cm) |

|---|---|---|

| Pentafluorophenylboronate (1) | 1 M | 9.54 × 10⁻³ |

| Tetrakis(trifluoromethyl)boronate (2) | 0.8 M | 4.79 × 10⁻³ |

Dynamic Covalent Networks

- Self-Assembly : Pentafluorophenylboronates form dynamic networks with dithiols via thiol-boronate exchange, enabling materials with tunable mechanical properties .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.